![molecular formula C9H17F2NO B1481014 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol CAS No. 2092513-95-4](/img/structure/B1481014.png)
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol
Overview
Description
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol, also known as 2-Difluoropiperidine, is a versatile synthetic organic compound that has become increasingly important in the fields of chemistry and biochemistry due to its wide range of applications. It has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. In addition, 2-Difluoropiperidine has been used in the development of new synthetic methods and catalysts, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Antioxidant Properties
Piperidine-based compounds like Piperine have shown powerful antioxidant action due to their capability of hindering or suppressing free radicals .
Antiviral Agents
Some piperidine derivatives have been proven to be potent antiviral agents targeting proteases of viruses such as SARS-CoV-2 .
HIV Reverse Transcriptase Inhibitors
Isatin derivatives of piperidine displayed prominent antiviral activities as HIV reverse transcriptase inhibitors .
Synthesis and Chemical Reactions
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmaceutical Testing
Compounds like “2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol” are used as reference standards for accurate pharmaceutical testing .
properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c1-9(10,11)8-3-2-4-12(7-8)5-6-13/h8,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPVBXOEKZXDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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